molecular formula C18H18N2O2 B11838932 4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-33-3

4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11838932
CAS No.: 651029-33-3
M. Wt: 294.3 g/mol
InChI Key: FHWAIMOWQUOQAE-UHFFFAOYSA-N
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Description

4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyisoquinolinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinolinone core, followed by the introduction of the ethylamino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted isoquinolinone derivatives.

Scientific Research Applications

4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyisoquinolinone derivatives and ethylamino-substituted aromatic compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

4-(4-((Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

651029-33-3

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-[4-(ethylaminomethyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C18H18N2O2/c1-2-19-10-12-6-8-13(9-7-12)15-11-20-18(22)14-4-3-5-16(21)17(14)15/h3-9,11,19,21H,2,10H2,1H3,(H,20,22)

InChI Key

FHWAIMOWQUOQAE-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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